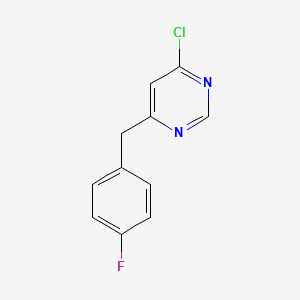
4-Chloro-6-(4-fluorobenzyl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(4-fluorobenzyl)pyrimidine is a useful research compound. Its molecular formula is C11H8ClFN2 and its molecular weight is 222.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pharmaceutical Development
4-Chloro-6-(4-fluorobenzyl)pyrimidine serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, particularly in the development of drugs targeting cancer, viral infections, and inflammatory diseases.
- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against several cancer cell lines, including HeLa and K562. The mechanism often involves the inhibition of specific kinases or enzymes essential for cancer cell proliferation .
- Antiviral Properties : The compound has shown promise as an antiviral agent, with studies indicating its effectiveness against certain viral targets. Its structural features facilitate interactions with viral enzymes, potentially inhibiting their function.
- Anti-inflammatory Effects : Similar compounds have demonstrated significant inhibition of COX-2 activity, suggesting that this compound could be explored further for anti-inflammatory drug development.
Biological Research
Enzyme Inhibition Studies
The compound is utilized in biological research to study enzyme inhibitors and receptor antagonists. Its ability to modulate specific biological pathways makes it valuable for understanding disease mechanisms and developing therapeutic strategies.
- Mechanism of Action : The compound may act as an enzyme inhibitor or receptor antagonist, influencing various signaling pathways critical for cell survival and proliferation. This characteristic is particularly useful in drug discovery where targeting specific enzymes can lead to effective treatments.
Industrial Applications
Agrochemicals and Material Science
In addition to its medicinal applications, this compound is also relevant in the development of agrochemicals and functional materials.
- Agrochemical Development : The compound is used as an intermediate in the synthesis of agricultural products, contributing to the formulation of pesticides and herbicides .
- Materials Science : Its unique chemical properties allow it to be employed in creating functional materials with specific characteristics suitable for electronic devices and other industrial applications .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of pyrimidines similar to this compound exhibited potent inhibitory effects on human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key targets in cancer therapy. The compound showed IC50 values significantly lower than established drugs like pemetrexed, indicating its potential as a lead compound for further development .
- Antimicrobial Activity : Research has highlighted the antimicrobial properties of fluorinated pyrimidines. In vitro studies showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting that this compound could be developed into a new class of antibiotics.
- Inflammation Studies : Investigations into the anti-inflammatory properties of pyrimidine derivatives revealed that compounds exhibiting similar structural features to this compound could effectively inhibit COX-2 activity, positioning them as candidates for treating inflammatory diseases .
Propiedades
Fórmula molecular |
C11H8ClFN2 |
|---|---|
Peso molecular |
222.64 g/mol |
Nombre IUPAC |
4-chloro-6-[(4-fluorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C11H8ClFN2/c12-11-6-10(14-7-15-11)5-8-1-3-9(13)4-2-8/h1-4,6-7H,5H2 |
Clave InChI |
GQJKUSNDJLVEBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC(=NC=N2)Cl)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














